molecular formula C37H67NO13 B10754170 Erythromycin C-13 CAS No. 215031-94-0

Erythromycin C-13

Cat. No.: B10754170
CAS No.: 215031-94-0
M. Wt: 735.9 g/mol
InChI Key: ULGZDMOVFRHVEP-AXHSKANISA-N
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Scientific Research Applications

Pharmacokinetic Studies

In Vivo Drug Interaction Assessment
Erythromycin C-13 is primarily utilized as a nonradioactive probe in pharmacokinetic studies to evaluate drug interactions mediated by cytochrome P450 enzymes, particularly CYP3A. A study demonstrated the use of this compound in breath tests to quantify CYP3A activity in rats. The results indicated that the administration of CYP3A inhibitors or inducers significantly altered the exhalation of carbon dioxide labeled with C-13, providing a rapid method for assessing drug interactions in early drug development phases .

Quantification in Analytical Techniques
The isotopic labeling of this compound allows its use as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately quantifying erythromycin levels in biological samples, thus aiding in pharmacokinetic and metabolic studies .

Microbiological Research

Mechanism of Action Studies
this compound plays a vital role in understanding the mechanism of action of macrolide antibiotics. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the 23S ribosomal RNA. This inhibition disrupts the transpeptidation and translocation steps of protein synthesis, making it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .

Investigating Bacterial Resistance
Research involving this compound has contributed to insights into bacterial resistance mechanisms. By studying how bacteria respond to this compound, researchers can identify genetic and biochemical pathways that confer resistance, thereby informing strategies to combat resistant strains .

Clinical Applications

Gastrointestinal Motility Disorders
Erythromycin has been investigated for its effects on gastric emptying, particularly in patients with gastroparesis. Studies have shown that erythromycin enhances gastric emptying rates significantly, suggesting potential therapeutic applications for managing gastrointestinal motility disorders. However, while it improves gastric emptying, it does not necessarily alleviate meal-related symptoms .

Alternative Treatment Options
In clinical settings, erythromycin is used as an alternative treatment for various infections when patients are intolerant to penicillin. Its broad-spectrum activity makes it effective against several pathogens, including those causing respiratory infections and sexually transmitted diseases . this compound's role in these studies enhances understanding of its pharmacodynamics and therapeutic efficacy.

Industrial Applications

Drug Development and Formulation
this compound is employed in the pharmaceutical industry for developing new drug formulations and delivery systems. Its stable isotope labeling facilitates tracking during formulation studies, ensuring quality control and consistency in production processes .

Summary Table: Applications of this compound

Application Area Description
Pharmacokinetics Used as a probe for evaluating drug interactions via breath tests; serves as an internal standard in analytical techniques.
Microbiology Investigates mechanisms of action against bacteria; studies resistance pathways.
Clinical Applications Enhances gastric emptying; alternative treatment for infections resistant to penicillin.
Industrial Applications Aids in drug formulation development and quality control processes.

Comparison with Similar Compounds

Biological Activity

Erythromycin, a macrolide antibiotic, is widely recognized for its efficacy against various bacterial infections. The compound Erythromycin C-13, specifically, has garnered interest due to its unique structural attributes and biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a derivative of erythromycin that has been studied for its pharmacological properties. It retains the core structure of erythromycin while exhibiting variations that may influence its biological activity. The primary mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and preventing bacterial growth.

The binding of erythromycin to the ribosome is crucial for its antibacterial activity. It specifically interacts with the 23S rRNA within the 50S subunit, blocking peptide bond formation and translocation processes during protein synthesis. This action is reversible and primarily affects susceptible microorganisms, making erythromycin an effective treatment option for infections caused by Gram-positive bacteria and some Gram-negative bacteria.

In Vitro Studies

Recent studies have demonstrated the in vitro efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus≤ 0.25
Streptococcus pneumoniae≤ 0.5
Escherichia coli1.0
Haemophilus influenzae≤ 0.125

These results suggest that this compound maintains significant antibacterial activity comparable to other macrolides like azithromycin and clarithromycin .

Case Studies

  • Case Study on Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia (CAP) showed that treatment with this compound resulted in a 90% recovery rate within seven days, highlighting its effectiveness in respiratory infections caused by susceptible organisms .
  • Pharmacokinetics Study : A study utilizing stable isotope-labeled this compound demonstrated its absorption and metabolism in vivo. The results indicated that the compound is metabolized predominantly by cytochrome P450 enzymes, leading to significant drug interactions when co-administered with CYP3A inhibitors .

Advanced Drug Delivery Systems

Recent advancements in drug delivery systems have enhanced the efficacy of this compound formulations:

  • Liposomal Formulations : Research indicates that liposomal formulations of this compound show improved bioavailability and sustained release profiles compared to traditional formulations. In vitro release studies revealed over 90% drug release within eight hours, significantly enhancing antibacterial activity against resistant strains .

Properties

CAS No.

215031-94-0

Molecular Formula

C37H67NO13

Molecular Weight

735.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[di((113C)methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1,12+1

InChI Key

ULGZDMOVFRHVEP-AXHSKANISA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N([13CH3])[13CH3])O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Color/Form

Hydrated crystals from water
Crystals from water
White or slightly yellow crystals or powde

melting_point

133-135
191 °C
After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids
MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform;  insoluble in water. /Erythromycin stearate/
Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/

physical_description

Solid

solubility

Soluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate;  moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Origin of Product

United States

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